Myrislignan
Übersicht
Beschreibung
Myrislignan is a lignan isolated from Myristica fragrans Houtt and possesses anti-inflammatory activities . It inhibits interleukin-6 (IL-6) and tumour necrosis factor-α (TNF-α), and significantly inhibits the expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) dose-dependently in LPS-stimulated macrophage cells .
Synthesis Analysis
The metabolic map of Myrislignan was determined in mouse by ultra-performance chromatography electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS)-based metabolomics . Hydroxylation and demethylation were the major metabolic pathways for Myrislignan metabolism in vitro and in vivo, respectively .Molecular Structure Analysis
The molecular weight of Myrislignan is 374.43 and its molecular formula is C21H26O6 .Chemical Reactions Analysis
Myrislignan may affect the oxidation-reduction process of T. gondii . The upregulating ROS activity after Myrislignan incubation verified that Myrislignan destroyed the oxidant-antioxidant homeostasis of tachyzoites .Physical And Chemical Properties Analysis
Myrislignan is a white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Myrislignan has been studied for its pharmacokinetic properties. An ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS) method was developed and validated to quantify myrislignan in rat plasma . This study helps in understanding the absorption, distribution, metabolism, and excretion of Myrislignan, which is crucial for its therapeutic application .
Treatment of Gastrointestinal Diseases
Myrislignan is a bioactive 8-O-4′-neolignan distributed in nutmeg, an official Traditional Chinese Medicine used for the treatment of gastrointestinal diseases in China . It’s being researched for its potential benefits in treating various gastrointestinal conditions .
Anti-inflammatory Properties
Studies have reported the anti-inflammatory effects of Myrislignan . It has been found to inhibit the expression of COX-2 and cAMP response element binding protein, as well as p38 MAPK phosphorylation in murine microglial BV2 cells induced by lipopolysaccharide (LPS) .
Antioxidant Properties
Myrislignan has been studied for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-tumor Properties
Research has also been conducted on the anti-tumor properties of Myrislignan . This could potentially lead to new treatments for various types of cancer .
Neuroprotective Effects
Myrislignan has been found to have neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases .
Metabolic Profiling
The metabolic map of Myrislignan was determined in mouse by ultra-performance chromatography electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS)-based metabolomics . This helps in understanding how Myrislignan is metabolized in the body .
Immunomodulatory and Radioprotective Effects
Myrislignan has been reported to have immunomodulatory and radioprotective effects . This suggests that it could potentially be used to modulate the immune response and protect against radiation damage .
Wirkmechanismus
Target of Action
Myrislignan, a natural compound isolated from Myristica fragrans Houtt, has been found to target several key proteins and pathways in cells. It primarily targets the extracellular signal-regulated kinase (ERK) and NF-kB signalling pathway . ERK is a key player in the regulation of cell functions such as proliferation and differentiation . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
Myrislignan interacts with its targets, leading to significant changes in cellular processes. It inhibits the phosphorylation of ERK by suppressing mitochondrial function . This leads to the downregulation of the nuclear factor of activated T cells 1 (NFATc1) signaling . Furthermore, it attenuates inflammation in murine macrophage cells through inhibition of NF-kB signalling pathway activation .
Biochemical Pathways
Myrislignan affects several biochemical pathways. It impacts the oxidation-reduction process in Toxoplasma gondii, leading to an upregulation of ROS activity and disruption of the oxidant-antioxidant homeostasis of tachyzoites . It also affects the mitogen-activated protein kinase (MAPK) and nuclear factor-κB pathways .
Pharmacokinetics
The pharmacokinetics of Myrislignan have been studied in mice. After a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg, the bioavailability (F) of orally administered Myrislignan was found to be only 1.97% of the bioavailability of intraperitoneally administered Myrislignan . This suggests that the route of administration significantly impacts the bioavailability of Myrislignan.
Result of Action
The action of Myrislignan results in significant molecular and cellular effects. It induces redox imbalance and activates autophagy in Toxoplasma gondii . It also inhibits osteoclast differentiation and associated bone resorption by significantly decreasing osteoclastic gene expression . In A549 cells, Myrislignan has been shown to induce apoptosis and cell cycle arrest .
Action Environment
The action of Myrislignan can be influenced by environmental factors. For instance, the internal redox environment of a cell can impact the effectiveness of Myrislignan. In an environment of imbalanced internal redox system caused by Myrislignan, there is an upregulation of ROS activity . This suggests that the cellular environment plays a crucial role in the action and efficacy of Myrislignan.
Safety and Hazards
Zukünftige Richtungen
Myrislignan has shown excellent anti-T. gondii activity in vitro and in vivo, and was able to destroy mitochondrial function . These findings demonstrated that Myrislignan can induce the oxidation-reduction in T. gondii, lead to the autophagy, and cause the death of T. gondii . This suggests that Myrislignan may be a promising compound for the treatment of diseases caused by T. gondii.
Eigenschaften
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myrislignan | |
CAS RN |
171485-39-5 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.